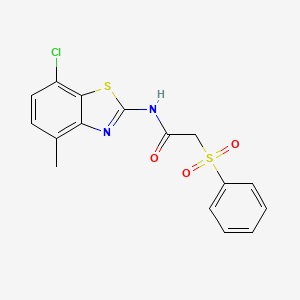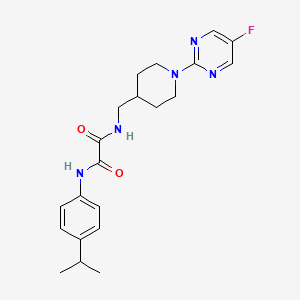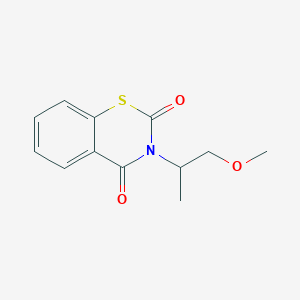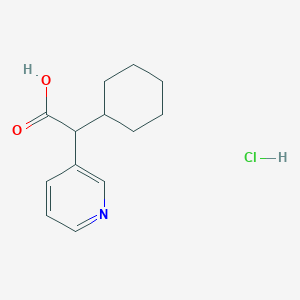
Tert-butyl 2-methyl-3-oxohexanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Tert-butyl 2-methyl-3-oxohexanoate can be synthesized through several methods. One common approach involves the esterification of 2-methyl-3-oxohexanoic acid with tert-butyl alcohol in the presence of an acid catalyst . The reaction typically occurs under reflux conditions to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and achieve high yields .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-methyl-3-oxohexanoate undergoes various chemical reactions, including:
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Major Products Formed
Reduction: Corresponding alcohols.
Oxidation: Carboxylic acids or other oxidized derivatives.
Substitution: Various substituted esters or amides.
Scientific Research Applications
Tert-butyl 2-methyl-3-oxohexanoate is widely used in scientific research due to its versatility. Some applications include:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: The compound is used in the preparation of biologically active molecules and intermediates.
Medicine: It is employed in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 2-methyl-3-oxohexanoate involves its reactivity as an ester. It can undergo hydrolysis to form the corresponding carboxylic acid and alcohol, which can then participate in further chemical reactions . The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 3-oxohexanoate: Similar structure but lacks the methyl group at the 2-position.
Tert-butyl 2-methyl-3-oxopentanoate: Similar structure but has a shorter carbon chain.
Tert-butyl 2-methyl-3-oxoheptanoate: Similar structure but has a longer carbon chain.
Uniqueness
Tert-butyl 2-methyl-3-oxohexanoate is unique due to its specific structure, which imparts distinct reactivity and properties. The presence of the tert-butyl ester group and the methyl group at the 2-position make it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
tert-butyl 2-methyl-3-oxohexanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O3/c1-6-7-9(12)8(2)10(13)14-11(3,4)5/h8H,6-7H2,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZHVJVJALJXSAU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C(C)C(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(1,3-benzodioxol-5-ylmethyl)-2-[3-(4-chlorobenzyl)-7-oxo-3,7-dihydro-6H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2385372.png)
![Ethyl 5-(3,4-dichlorophenyl)-2-[4-(4-nitrophenyl)piperazin-1-yl]-1H-pyrrole-3-carboxylate](/img/structure/B2385373.png)


![2-((5-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-sulfamoylphenyl)acetamide](/img/structure/B2385383.png)

![N-[(5,6-Difluoro-1H-indol-3-yl)methyl]prop-2-enamide](/img/structure/B2385385.png)
![N-(5-chloro-2-methoxyphenyl)-2-[5-(furan-2-yl)-1,2-oxazol-3-yl]acetamide](/img/structure/B2385386.png)



![3,5-dimethyl-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}-1,2-oxazole-4-carboxamide](/img/structure/B2385393.png)
![6-ethyl 3-methyl 2-(3-(2,5-dioxopyrrolidin-1-yl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2385394.png)
![3-[(2,5-dimethylphenyl)methyl]-9-(4-ethylphenyl)-1,7-dimethyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2385395.png)
